N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide: is a synthetic organic compound characterized by the presence of an ethynyl group attached to a cyclohexyl ring, a trifluoromethyl group attached to a benzene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Formation of the Ethynylcyclohexyl Intermediate: The initial step involves the alkylation of cyclohexylamine with an ethynyl halide under basic conditions to form 1-ethynylcyclohexylamine.
Sulfonamide Formation: The intermediate is then reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethynyl group can undergo oxidation reactions, potentially forming carbonyl-containing products.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the ethynyl group.
Reduction: Formation of primary or secondary amines from the sulfonamide group.
Substitution: Introduction of new functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group is particularly noted for enhancing the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl and sulfonamide groups.
Mechanism of Action
The mechanism of action of N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The ethynyl group may also participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethynylcyclohexyl)-N’-[3-(trifluoromethyl)phenyl]urea
- Benzenesulfonamide, N-(1-ethynylcyclohexyl)-4-methyl-
Uniqueness
Compared to similar compounds, N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both the ethynyl and trifluoromethyl groups provides a distinctive combination of electronic and steric properties, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
N-(1-ethynylcyclohexyl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2S/c1-2-14(10-6-3-7-11-14)19-22(20,21)13-9-5-4-8-12(13)15(16,17)18/h1,4-5,8-9,19H,3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGUVQUPKMGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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